9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide
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Overview
Description
9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7310(2,7)]trideca-2,4,6-triene-13-carboxamide is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes sulfur, oxygen, and nitrogen atoms
Preparation Methods
The synthesis of 9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide typically involves a three-component condensation reaction. This reaction includes N-aryl- and N,N-diethyl-3-oxobutanamides, salicylaldehyde, and thiourea in ethanol, with sodium hydrogen sulfate as a catalyst . The reaction can also be performed under solvent-free conditions without a catalyst, yielding different products .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen and oxygen atoms in the compound can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as a nonsteroidal anti-inflammatory drug due to its high anti-inflammatory activity.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biological Studies: Its biological activity, including antimicrobial and antifungal properties, has been explored.
Mechanism of Action
The mechanism of action of 9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide involves its interaction with specific molecular targets. The compound’s anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide: This compound has a similar structure but with a thioxo group instead of a sulfanylidene group.
Ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxylate: This compound includes an ethyl ester group and a phenyl group, making it structurally similar but with different functional groups. The uniqueness of 9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide lies in its specific combination of functional groups and its resulting biological activity.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C12H13N3O2S/c1-12-8(10(13)16)9(14-11(18)15-12)6-4-2-3-5-7(6)17-12/h2-5,8-9H,1H3,(H2,13,16)(H2,14,15,18) |
InChI Key |
LLGXLATYNRJHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2)C(=O)N |
Origin of Product |
United States |
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